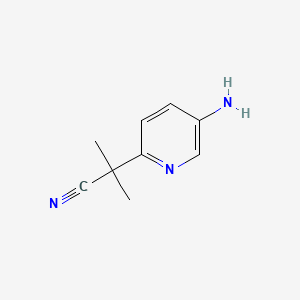

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Descripción general

Descripción

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is a chemical compound with the CAS Number: 1563532-50-2 . It has a molecular weight of 195.22 .

Synthesis Analysis

The synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . A mixture of 3 (10.0 g, 0.033 mol), Pd/C (1.0 g), and EtOH (100 mL) was stirred and refluxed for 1 h. Then, hydrazine hydrate (80%, 25 mL) was dropwise added to the mixture for further stirring for 5 h at 80 °C .Molecular Structure Analysis

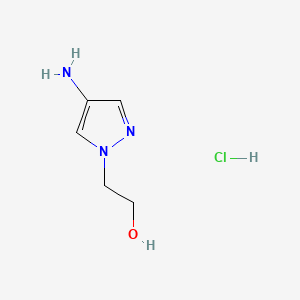

The molecular structure of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile can be represented by the InChI Code: 1S/C12H9N3/c13-7-9-3-1-2-4-11(9)12-6-5-10(14)8-15-12/h1-6,8H,14H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile include a molecular weight of 195.22 . The compound is a liquid at room temperature .Aplicaciones Científicas De Investigación

1. Synthesis of Superheat-Resistant Polyimides

- Summary of Application: This compound is used to construct Cu(ΙΙ)-crosslinked polyimides (Cu-PIs), which are polyimide-metal complexes with enhanced properties .

- Methods of Application: The compound, also known as 5-amine-2-(5-aminopyridin-2-yl)-1-methyl-benzimidazole (PyMePABZ), is synthesized and exploited to construct the Cu-PIs .

- Results or Outcomes: The Cu-PIs exhibited higher dielectric, thermal, and mechanical properties with an increase in Cu 2+ content. Their dielectric constants (ε rS) were up to 43% superior to that of the neat PI, glass transition temperatures (T g s) were all over 400 °C, and 5% weight loss temperature (T 5%) maintained beyond 500 °C .

2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

- Summary of Application: This compound is used to prepare libraries of novel heterocyclic compounds with potential biological activities .

- Methods of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .

3. Synthesis of 2-[(5-aminopyridin-2-yl)oxy]benzamide

- Summary of Application: This compound is used to synthesize 2-[(5-aminopyridin-2-yl)oxy]benzamide, a compound with potential applications in various fields .

- Methods of Application: The specific synthesis methods are not detailed in the source, but typically involve reactions with suitable reagents under controlled conditions .

- Results or Outcomes: The synthesized 2-[(5-aminopyridin-2-yl)oxy]benzamide can be used in further research and applications .

4. Antitrypanosomal and Antiplasmodial Activities

- Summary of Application: Novel 2-aminopyrimidine derivatives, which include “2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile”, were prepared and tested for their in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 .

- Methods of Application: The compounds were synthesized from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results or Outcomes: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity. The influence of the structural modifications on these activities is discussed .

5. Synthesis of 2-(5-AMINOPYRIDIN-2-YL)BENZONITRILE

- Summary of Application: This compound is used to synthesize 2-(5-AMINOPYRIDIN-2-YL)BENZONITRILE, a compound with potential applications in various fields .

- Methods of Application: The specific synthesis methods are not detailed in the source, but typically involve reactions with suitable reagents under controlled conditions .

- Results or Outcomes: The synthesized 2-(5-AMINOPYRIDIN-2-YL)BENZONITRILE can be used in further research and applications .

6. Synthesis of 2-(5-Aminopyridin-2-yl)acetonitrile

- Summary of Application: This compound is used to synthesize 2-(5-Aminopyridin-2-yl)acetonitrile, a compound with potential applications in various fields .

- Methods of Application: The specific synthesis methods are not detailed in the source, but typically involve reactions with suitable reagents under controlled conditions .

- Results or Outcomes: The synthesized 2-(5-Aminopyridin-2-yl)acetonitrile can be used in further research and applications .

Safety And Hazards

Direcciones Futuras

The future directions for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile could involve its use in the synthesis of superheat-resistant polyimides with enhanced dielectric constant . This could potentially lead to the development of high-performance polymers with potential applications as high-temperature capacitors .

Propiedades

IUPAC Name |

2-(5-aminopyridin-2-yl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-9(2,6-10)8-4-3-7(11)5-12-8/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYGTHTZAUUIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693824 | |

| Record name | 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile | |

CAS RN |

1226776-95-9 | |

| Record name | 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B581399.png)

![(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B581412.png)